![molecular formula C9H5F2N3S B1481712 1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile CAS No. 2098039-07-5](/img/structure/B1481712.png)
1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile
Overview
Description
1-(Difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile, or DFMPT, is a novel small molecule that has been the subject of much recent research. It is a heterocyclic compound composed of two nitrogen atoms, two sulfur atoms, two carbon atoms, two fluorine atoms, and one hydrogen atom. DFMPT has been found to possess a variety of biological activities, such as anti-inflammatory and anti-cancer activities, as well as being a potential therapeutic agent for a variety of diseases.
Scientific Research Applications
DFMPT has been the subject of much research due to its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, it has been shown to possess anti-viral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). Furthermore, DFMPT has been found to be a potential therapeutic agent for the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Mechanism of Action
Another study investigated the effect of an (E)-1,2-di (thiophen-2-yl)ethene (TVT) unit on the hole mobility and photovoltaic properties of dithienyl-difluorobenzothiadiazole (DTBT) based polymers . The backbone conformation of the polymer could be well modulated by the TVT unit, leading to an extended conjugation length and strengthened intermolecular interaction .
Advantages and Limitations for Lab Experiments
DFMPT has several advantages for lab experiments. It is relatively easy to synthesize and can be prepared in a variety of different solvents. Additionally, it is relatively stable and can be stored for extended periods of time. However, there are some limitations to its use in lab experiments. For example, it is not water-soluble and therefore may not be suitable for use in aqueous systems. Additionally, it is not very soluble in organic solvents, which may limit its use in certain applications.
Future Directions
There are a variety of potential future directions for research into DFMPT. For example, further research could be conducted into its potential therapeutic applications, such as its use as an anti-inflammatory, anti-cancer, and anti-viral agent. Additionally, further research could be conducted into its mechanism of action and its effects on biochemical and physiological processes. Furthermore, further research could be conducted into the development of novel derivatives of DFMPT, which could potentially possess enhanced biological activities. Finally, further research could be conducted into the development of novel delivery systems for DFMPT, which could potentially improve its pharmacokinetic properties.
properties
IUPAC Name |
2-(difluoromethyl)-5-thiophen-2-ylpyrazole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N3S/c10-9(11)14-6(5-12)4-7(13-14)8-2-1-3-15-8/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAICCFWXAJNHQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)C#N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.